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molecular formula C8H12O2 B3052113 Ethyl 4-methylpent-2-ynoate CAS No. 38491-47-3

Ethyl 4-methylpent-2-ynoate

Cat. No. B3052113
M. Wt: 140.18 g/mol
InChI Key: VYXQGOIIOVRLKW-UHFFFAOYSA-N
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Patent
US08236987B2

Procedure details

Under an Ar atmosphere, to a mixture of 3-Methylbutyne (1.5 g, 22.0 mmol) in THF (15 ml) was added a solution of 2.5 M n-BuLi in hexanes (9.68 ml, 24.2 mmol) at −78° C. over 15 min, then the mixture was stirred at −78° C. for 5 min, and at −5˜−10° C. for 30 min. Ethyl chloroformate (2.63 g, 24.2 mmol) was added drop wise at −78° C., then the mixture was stirred at 0° C. for 1 h. The reaction was quenched with saturated aqueous NH4Cl under ice cooling, and the whole was extracted with Et2O. The organic layer was washed with brine, dried over Na2SO4, and then concentrated. Purification by kugelrohr distillation (1˜3 mmHg 70˜80° C.) gave 2b (59%). 2b: colorless oil; 1H-NMR (CDCl3) δ 1.24 (6H, d, J=7.0 Hz), 1.31 (3H, t, J=7.2 Hz), 2.70 (1H, sep, J=7.0 Hz), 4.22 (2H, q, J=7.2 Hz).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
9.68 mL
Type
reactant
Reaction Step Two
Quantity
2.63 g
Type
reactant
Reaction Step Three
Name
Yield
59%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:5])[C:3]#[CH:4].[Li]CCCC.Cl[C:12]([O:14][CH2:15][CH3:16])=[O:13]>C1COCC1>[CH3:1][CH:2]([CH3:5])[C:3]#[C:4][C:12]([O:14][CH2:15][CH3:16])=[O:13]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
CC(C#C)C
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
hexanes
Quantity
9.68 mL
Type
reactant
Smiles
Step Three
Name
Quantity
2.63 g
Type
reactant
Smiles
ClC(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −78° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at −5˜−10° C. for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated aqueous NH4Cl under ice cooling
EXTRACTION
Type
EXTRACTION
Details
the whole was extracted with Et2O
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification
DISTILLATION
Type
DISTILLATION
Details
by kugelrohr distillation (1˜3 mmHg 70˜80° C.)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC(C#CC(=O)OCC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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